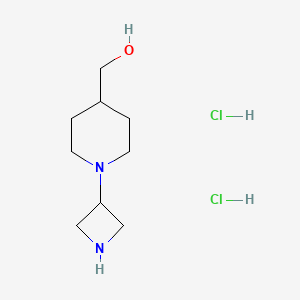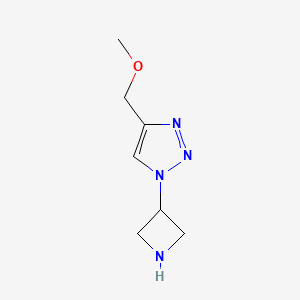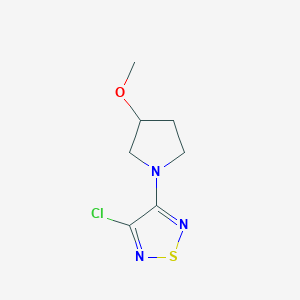![molecular formula C7H7ClN2 B1490084 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS No. 1393540-11-8](/img/structure/B1490084.png)
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Vue d'ensemble
Description
“4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” is a chemical compound with the empirical formula C7H5ClN2 . It is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” consists of a five-membered pyrrole ring fused to a six-membered pyridine ring . The compound has a molecular weight of 152.58 .Physical And Chemical Properties Analysis
The compound is a solid and its SMILES string is Clc1nccc2[nH]ccc12 . More detailed physical and chemical properties are not available in the sources.Applications De Recherche Scientifique
Synthesis and Characterization
- Towards New Heterocyclic Molecules: 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one was synthesized and characterized, demonstrating potential in non-linear optics and as a lead compound for anti-cancer drugs due to its stability and reactivity, supported by DFT calculations and molecular dynamics simulations (Murthy et al., 2017).
Chemical Properties and Reactions
- Efficient Synthesis of Substituted Derivatives: Demonstrates the versatility of pyrrolo[3,4-c]pyridine derivatives for nucleophilic substitution reactions, facilitating the synthesis of biologically active scaffolds (Figueroa‐Pérez et al., 2006).
- Electronic Structure Insights: Analysis of the charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine provides foundational insights into its chemical bonding and stability, important for developing new materials (Hazra et al., 2012).
Biological Activity
- Biological Activity Overview: Pyrrolo[3,4-c]pyridine derivatives exhibit a wide range of pharmacological properties, including analgesic and sedative effects, and show potential in treating diseases of the nervous and immune systems, diabetes, mycobacterial infections, viruses, and tumors (Wójcicka & Redzicka, 2021).
Material Science Applications
- Photoluminescent Polymers: The development of π-conjugated polymers containing pyrrolo[3,4-c]pyridine units for electronic applications highlights the potential of these compounds in creating photoluminescent materials with high stability and solubility (Beyerlein & Tieke, 2000).
Safety and Hazards
Orientations Futures
The broad spectrum of pharmacological properties of pyrrolopyridine derivatives makes them attractive for the development of new compounds . They have been studied as analgesic and sedative agents, and have shown potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in glucose metabolism .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Related compounds have been shown to have various effects, such as reducing migration and invasion abilities of certain cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Propriétés
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-6-4-9-3-5(6)1-2-10-7/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPLXXUOWISXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(6-Dimethylamino-pyrimidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B1490004.png)
![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)










